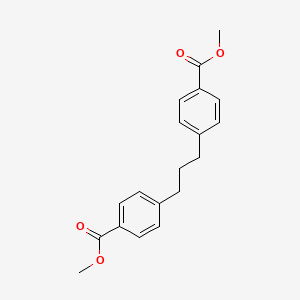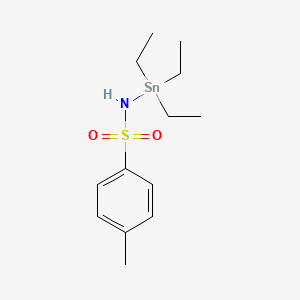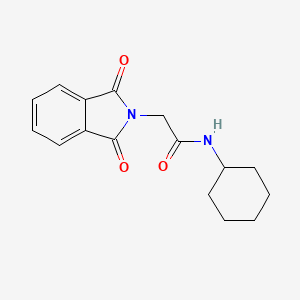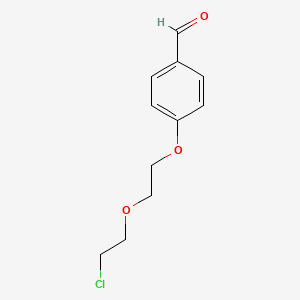![molecular formula C10H16OS2 B11961521 (7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol](/img/structure/B11961521.png)
(7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol is a chemical compound with the molecular formula C10H16OS2 and a molecular weight of 216.366 g/mol . This compound is characterized by its unique spiro structure, which includes a dithia ring system. It is primarily used in research and development due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol typically involves the condensation of sulfur-containing compounds with appropriate carbonyl compounds. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
(7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.
Wissenschaftliche Forschungsanwendungen
(7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action for (7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol is not well-documented. its chemical structure suggests it may interact with biological molecules through its sulfur atoms, potentially forming disulfide bonds or undergoing redox reactions. These interactions could affect various molecular targets and pathways, but further research is needed to elucidate these mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (7,9-Dimethyl-1,4-dioxaspiro[4.5]dec-8-yl)methanol
- (8-Hydroxymethyl-7,9-diphenyl-1,4-dioxaspiro[4.5]dec-8-yl)methanol
- (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-yl)methanol
Uniqueness
What sets (7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol apart from similar compounds is its dithia ring system, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized research applications .
Eigenschaften
Molekularformel |
C10H16OS2 |
|---|---|
Molekulargewicht |
216.4 g/mol |
IUPAC-Name |
(7-methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol |
InChI |
InChI=1S/C10H16OS2/c1-8-6-10(12-4-5-13-10)3-2-9(8)7-11/h6,9,11H,2-5,7H2,1H3 |
InChI-Schlüssel |
IACAFCIJTWHDCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2(CCC1CO)SCCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11961447.png)
![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961464.png)

![Ethyl n-[(benzyloxy)carbonyl]alanylalaninate](/img/structure/B11961476.png)








![4-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide](/img/structure/B11961536.png)

